
1,8-Diazafluoren-9-one
Overview
Description
1,8-Diazafluoren-9-one (DFO) is a heterocyclic organic compound widely employed in forensic science for enhancing latent fingerprints on porous surfaces such as paper, cardboard, and untreated wood. Its mechanism involves reacting with α-amino acids present in eccrine sweat residues to form a pink-red product that fluoresces intensely under green light (≈530 nm), enabling high-sensitivity detection . DFO was introduced in the late 20th century as an advancement over traditional reagents like ninhydrin, offering improved fluorescence and compatibility with modern forensic workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diazafluoren-9-one can be synthesized through various methods. One common synthetic route involves the reaction of 2,2’-bipyridine with phosgene, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as methanol and ethyl acetate, with glacial acetic acid as a catalyst .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of a stock solution by dissolving the compound in methanol and ethyl acetate, followed by dilution with petroleum ether to form a working solution. This working solution is then used for various applications, including forensic analysis .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazafluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Forensic Applications
Fingerprint Enhancement
DFO is primarily recognized for its role in enhancing latent fingerprints on porous surfaces. It reacts with amino acids present in sweat residues, producing fluorescent products that improve the visibility of fingerprints. In comparative studies, DFO has shown superior performance compared to other reagents like ninhydrin and 1,2-indanedione.
- Effectiveness : A Canadian National Field Trial indicated that DFO, especially when used in conjunction with ninhydrin, yielded the highest recovery rates of latent fingerprints from various substrates . This combination exploits the strengths of both compounds to enhance fingerprint visibility effectively.
- Toxicity and Cost : Despite its effectiveness, DFO is more expensive and relatively toxic compared to alternatives like 1,2-indanedione. Research suggests that while DFO remains a preferred choice due to its enhancing properties, safer and cost-effective alternatives are being explored .
Biochemical Applications
Detection of Amino Acids
DFO's fluorescent properties extend beyond forensic applications; it is also utilized in biochemical assays for detecting amino acids. The compound forms a red fluorescent product upon reaction with α-amino acids, making it useful for analyzing biological samples.
- Diagnostic Potential : Recent studies have investigated the immobilization of DFO on titanium dioxide substrates for label-free detection of amino acids. This method could facilitate early diagnosis of diseases by enabling rapid identification of specific biomolecules in clinical samples .
Spectroscopic Studies
Fluorescence Properties
Spectroscopic research has revealed critical insights into the fluorescence mechanisms of DFO. Studies have focused on its behavior in various solvents and conditions to optimize its use in both forensic and analytical chemistry.
- Spectroscopic Evidence : Investigations into the spectroscopic properties of DFO aggregates have shown potential for developing ultrasensitive methods for fingerprint detection. These studies emphasize the need for a deeper understanding of DFO's fluorescence characteristics to enhance its application in forensic science .
Comparative Studies
Reagent | Application | Advantages | Disadvantages |
---|---|---|---|
This compound (DFO) | Fingerprint enhancement | High sensitivity and specificity | Higher cost and toxicity |
Ninhydrin | Fingerprint enhancement | Cost-effective | Less sensitive than DFO |
1,2-Indanedione | Fingerprint enhancement | Safer alternative | Generally less effective than DFO |
Mechanism of Action
The mechanism of action of 1,8-Diazafluoren-9-one involves its reaction with amino acids to form highly fluorescent derivatives. This reaction is facilitated by the formation of a hemiketal intermediate, which is the reactive species. The fluorescence is due to the excitation of the derivatives at around 470 nm, resulting in emission at approximately 570 nm .
Comparison with Similar Compounds
Sensitivity and Fluorescence
- DFO vs. Ninhydrin: Ninhydrin, a triketone hydrindantin, reacts with amino acids to form Ruhemann’s purple, a non-fluorescent chromophore visible under white light. While ninhydrin remains popular due to its simplicity and low cost, DFO exhibits 10–100× higher sensitivity owing to its fluorescent properties, which allow detection of trace amino acids even in aged fingerprints . For example, Lewkowicz et al. (2022) demonstrated that DFO’s fluorescence intensity increases with aggregate formation, enabling ultrasensitive detection at nanomolar concentrations . Limitations: Ninhydrin requires controlled humidity and heating (≈80°C) for optimal results, whereas DFO works effectively at room temperature but requires specialized light sources for fluorescence excitation .
- DFO vs. 1,2-Indanedione (IND): IND, a ninhydrin analog, also reacts with amino acids to yield fluorescent products. Comparative studies by D’Elia et al. (2015) found DFO and IND to exhibit similar sensitivity on paper substrates, but DFO’s fluorescence emission (≈580 nm) is more stable under ambient conditions. IND, however, shows better performance on thermal paper due to reduced background interference .
- DFO vs. o-Phthalaldehyde (OPA): OPA is a spectrofluorometric reagent used for quantifying free amino acids in soil and biological samples. While OPA’s sensitivity is comparable to DFO in amino acid detection (detection limits ≈1 nM), it requires coupling with separation techniques like HPLC, limiting its utility in direct forensic applications .
Reaction Mechanisms
DFO reacts with primary amino groups via a two-step process: (1) condensation to form a Schiff base intermediate and (2) cyclization into a fluorescent bicyclic product. Wilkinson (2000) elucidated this mechanism using L-alanine, showing that the reaction proceeds efficiently at neutral pH, with a rate constant of 0.15 M⁻¹s⁻¹ . In contrast, ninhydrin forms a linear adduct (Ruhemann’s purple) via a less specific reaction pathway, which explains its lower sensitivity .
Practical Considerations
Research Findings and Limitations
Biological Activity
1,8-Diazafluoren-9-one (DFO) is an aromatic ketone with a molecular formula of C₁₁H₆N₂O and a CAS number of 54078-29-4. It has garnered attention in various fields, particularly in forensic science, due to its unique fluorescent properties when interacting with amino acids. This article explores the biological activity of DFO, focusing on its applications, mechanisms, and relevant research findings.
Property | Value |
---|---|
Molecular Weight | 182.178 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 396.3 ± 17.0 °C |
Melting Point | 229 - 233 °C |
Flash Point | 196.1 ± 27.4 °C |
DFO operates primarily through its interaction with amino acids present in biological samples. When applied to surfaces such as porous materials, it reacts with the amino acids in sweat residues, producing fluorescent products that enhance the visibility of latent fingerprints. This reaction is crucial in forensic investigations, allowing for the detection and analysis of fingerprints that would otherwise be invisible.
Fluorescence Mechanism
The fluorescence exhibited by DFO is attributed to its ability to form complexes with amino acids, which stabilizes the excited state of the compound and enhances light emission upon excitation. Studies have shown that DFO exhibits concentration-dependent properties when immobilized on substrates like titanium dioxide (TiO₂), which further aids in its application for detecting α-amino acids in diagnostic settings .
Applications in Forensic Science
DFO has been extensively studied for its efficacy in enhancing latent fingerprints:
- Comparison with Other Reagents : In forensic applications, DFO has been compared with other reagents such as 1,2-indanedione (IND). A study indicated that while DFO offers excellent enhancement properties for fingerprint visualization, certain IND formulations can provide comparable results with advantages in safety and cost .
- Quantitative Analysis : Research has quantitatively assessed the intensity of fluorescence produced by DFO when reacting with various amino acids. For instance, glycine and alanine were identified as key metabolites reacting with DFO under specific conditions .
Case Studies
Several studies have highlighted the effectiveness of DFO in practical applications:
- Fingerprint Enhancement : A collaborative study with the Carabinieri Scientific Investigation Department demonstrated that DFO significantly improves the definition of latent fingerprints on porous surfaces compared to traditional methods .
- Spectroscopic Properties : A recent investigation into the spectroscopic characteristics of DFO revealed its potential for ultrasensitive detection methods in forensic science. The study emphasized how environmental factors influence the fluorescence properties of DFO aggregates .
- Diagnostic Applications : Although primarily used in forensic science, there is emerging interest in utilizing DFO for medical diagnostics, particularly for detecting amino acids related to various diseases .
Q & A
Basic Research Questions
Q. How does DFO interact with amino acids to develop latent fingerprints?
DFO reacts with α-amino acids in eccrine sweat residues via a condensation reaction, forming a fluorescent adduct. This adduct exhibits excitation at ~470 nm and emission at ~570 nm, enabling visualization under blue-green light. The reaction is pH-sensitive and requires porous substrates (e.g., paper) for optimal adhesion . Standard protocols involve dissolving DFO in a solvent mixture (e.g., methanol, acetic acid, and petroleum ether), followed by dipping or spraying the substrate and heat development (~100°C for 20 minutes) .
Q. What are the advantages of DFO over ninhydrin in forensic fingerprint detection?
DFO offers superior sensitivity, detecting older or degraded fingerprints due to its fluorescent properties, which enhance contrast under specific illumination. Unlike ninhydrin’s Ruhemann’s purple (colorimetric), DFO’s fluorescence reduces background interference from colored substrates. However, ninhydrin remains simpler for immediate visualization without specialized equipment .
Q. What are the optimal excitation/emission parameters for DFO-fluorescent adducts?
The DFO-amino acid complex fluoresces maximally at excitation 470 nm and emission 570 nm . These parameters are critical for configuring forensic light sources (e.g., argon lasers or LED-based systems) to minimize false positives from autofluorescent materials (e.g., inks) .
Advanced Research Questions
Q. How do solvent composition and application methods influence DFO’s efficacy?
Solvent polarity affects DFO’s solubility and reaction kinetics. Methanol-based formulations enhance penetration into porous surfaces, while acetic acid stabilizes the reaction. Dipping methods ensure uniform coverage, but spraying is preferred for delicate substrates. Post-application heating (e.g., 100°C) accelerates adduct formation, though excessive heat may degrade older prints .
Q. What spectroscopic techniques validate DFO-amino acid interactions?
- UV-Vis Spectroscopy : Identifies absorption peaks (~550 nm) of the DFO adduct.
- Fluorescence Spectroscopy : Confirms emission intensity and wavelength specificity.
- Computational Studies : Density Functional Theory (DFT) models predict binding energies (e.g., −10.65 kcal mol⁻¹ for DFO-alanine) and reaction pathways .
Q. How does DFO compare to 1,2-indanedione (IND) in sensitivity and cost-effectiveness?
IND produces pink-colored fluorescent prints with comparable sensitivity to DFO but at lower cost and toxicity. However, DFO remains preferred for aged prints (>5 years) due to stronger fluorescence stability. Mixed DFO-IND formulations are explored to balance cost and performance .
Q. What are the limitations of DFO in complex forensic scenarios?
- Interference : Autofluorescent substrates (e.g., glossy paper) require spectral filtering.
- Low Reactivity with Non-Porous Surfaces : DFO is ineffective on plastics/metals without porous coatings.
- Environmental Degradation : Humidity and UV exposure reduce fluorescence intensity over time .
Q. Can DFO be integrated with nanomaterials for enhanced fingerprint detection?
Recent studies combine DFO with TiO₂ nanocomposites to amplify fluorescence via surface plasmon resonance. This approach improves detection limits for low-abundance amino acids, particularly in degraded samples .
Properties
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUVSBKUIWVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352406 | |
Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54078-29-4 | |
Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diazafluoren-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-DIAZAFLUOREN-9-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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